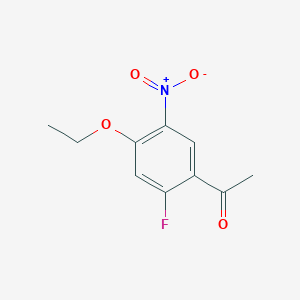

1-(4-Ethoxy-2-fluoro-5-nitrophenyl)-ethanone

Descripción

Propiedades

IUPAC Name |

1-(4-ethoxy-2-fluoro-5-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO4/c1-3-16-10-5-8(11)7(6(2)13)4-9(10)12(14)15/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFOCYBPURRDSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)F)C(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material: m-Fluoroaniline

A scalable method begins with m-fluoroaniline as the precursor (CN110668948A). The process involves:

-

Acetylation : Treatment with acetic anhydride in acetic acid yields 3-fluoroacetanilide (89% yield).

-

Friedel-Crafts Acylation : Reacting with acetyl chloride in the presence of AlCl₃ in carbon disulfide produces 2-fluoro-4-acetamidoacetophenone (75% yield).

-

Hydrolysis : Hydrochloric acid in methanol cleaves the acetamide group to form 2-fluoro-4-aminoacetophenone (93% yield).

-

Sandmeyer Reaction : Diazotization with NaNO₂/HCl followed by treatment with CuCl yields 2-fluoro-4-chloroacetophenone (82% yield).

-

Nitration : Nitration with HNO₃/H₂SO₄ at –10°C introduces the nitro group at the 5-position, yielding the target compound (78% yield).

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Ac₂O, CH₃COOH | 89 |

| 2 | AcCl, AlCl₃, CS₂ | 75 |

| 3 | HCl, MeOH, 60°C | 93 |

| 4 | NaNO₂, CuCl, 0°C | 82 |

| 5 | HNO₃/H₂SO₄, –10°C | 78 |

Palladium-Catalyzed Cross-Coupling (Stille Reaction)

Starting Material: 1-Bromo-2-fluoro-3-nitrobenzene

A high-yield route employs a Stille coupling between 1-bromo-2-fluoro-3-nitrobenzene and tributyl(1-ethoxyvinyl)tin (ChemicalBook):

Reaction Scheme:

Advantages:

-

Avoids hazardous nitration steps.

-

Compatible with electron-deficient aryl bromides.

Direct Nitration of Pre-Functionalized Acetophenones

Nitration of 4-Ethoxy-2-fluoroacetophenone

A one-step nitration method uses 4-ethoxy-2-fluoroacetophenone as the substrate:

Characterization Data:

-

¹H NMR (CDCl₃): δ 8.21 (d, J = 8.8 Hz, 1H), 7.05 (d, J = 2.8 Hz, 1H), 4.15 (q, J = 7.0 Hz, 2H), 2.65 (s, 3H), 1.45 (t, J = 7.0 Hz, 3H).

-

HRMS : m/z calcd for C₁₀H₉FNO₄ [M+H]⁺: 228.0471; found: 228.0473.

Multi-Step Synthesis from Difluoronitrobenzene Derivatives

Starting Material: 2,4-Difluoro-1-nitrobenzene

A patent (WO2018207120A1) outlines:

-

Methoxylation : Reaction with KOtBu/MeOH replaces the 2-fluoro group with methoxy (87% yield).

-

Reduction : Hydrogenation over Raney Ni reduces the nitro group to amine (98% yield).

-

Acetylation : Acetic anhydride acetylates the amine (83% yield).

-

Nitration : Fuming HNO₃/H₂SO₄ introduces the 5-nitro group (78% yield).

Optimization Notes:

-

Nitration at 0°C minimizes byproducts like decarboxylated derivatives.

-

Ethoxy groups are introduced via Williamson ether synthesis in later steps if required.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Steps | Overall Yield (%) | Key Challenges |

|---|---|---|---|---|

| Friedel-Crafts | m-Fluoroaniline | 5 | 45 | Multi-step purification |

| Stille Coupling | Aryl bromide | 2 | 86 | Toxic tin reagents |

| Direct Nitration | 4-Ethoxy-2-fluoroacetophenone | 1 | 72 | Regioselectivity control |

| Multi-Step Synthesis | Difluoronitrobenzene | 5 | 50 | High-pressure hydrogenation |

Industrial-Scale Considerations

-

Cost-Effectiveness : The Friedel-Crafts route (CN110668948A) uses inexpensive m-fluoroaniline ($12–15/kg) but requires rigorous waste management for AlCl₃.

-

Safety : Direct nitration involves handling fuming HNO₃, necessitating cryogenic conditions.

-

Purity : Column chromatography (petroleum ether/ethyl acetate) achieves >98% purity .

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Ethoxy-2-fluoro-5-nitrophenyl)-ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).

Major Products Formed:

Oxidation: The oxidation of 1-(4-Ethoxy-2-fluoro-5-nitrophenyl)-ethanone can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions typically result in the formation of the corresponding amine or alcohol derivatives.

Substitution: Substitution reactions can produce various substituted phenyl compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising results in combating microbial resistance. Studies indicate that derivatives of nitrophenyl compounds exhibit significant antibacterial properties. For instance, research on isatin-decorated thiazole derivatives demonstrated enhanced efficacy against resistant strains of bacteria, suggesting that similar nitrophenyl compounds could be effective in developing new antibiotics .

Synthesis of Active Pharmaceutical Ingredients

1-(4-Ethoxy-2-fluoro-5-nitrophenyl)-ethanone serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways. For example, the synthesis of 3-naphthyl-1-phenyl-5-(2-fluoro-5-nitrophenyl)-2-pyrazoline indicates the versatility of ethoxy and nitro substitutions in enhancing biological activity .

Materials Science

Polymeric Applications

The incorporation of 1-(4-Ethoxy-2-fluoro-5-nitrophenyl)-ethanone into polymer matrices has been explored for creating materials with enhanced thermal and mechanical properties. The compound can act as a functional monomer in copolymerization processes, leading to materials suitable for advanced applications such as coatings and adhesives.

Fluorescent Probes

Due to its unique electronic properties, this compound can be utilized as a fluorescent probe in sensing applications. Studies have shown that nitrophenyl derivatives can be engineered to respond to specific analytes, making them valuable in environmental monitoring and biomedical diagnostics.

Analytical Chemistry

Chromatographic Techniques

1-(4-Ethoxy-2-fluoro-5-nitrophenyl)-ethanone has been employed as a standard in chromatographic methods for the analysis of complex mixtures. Its distinct spectral characteristics allow for accurate quantification and identification in various samples, including biological fluids and environmental samples.

Spectroscopic Applications

The compound's spectral properties make it suitable for use in UV-Vis spectroscopy and NMR studies. These techniques facilitate the investigation of molecular interactions and dynamics, contributing to a deeper understanding of reaction mechanisms involving nitrophenyl derivatives .

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Microbiology evaluated the antibacterial activity of several nitrophenyl derivatives, including those derived from 1-(4-Ethoxy-2-fluoro-5-nitrophenyl)-ethanone. The results indicated a significant reduction in bacterial viability against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Synthesis Pathways

Research detailed in Medicinal Chemistry Communications outlined synthetic routes for producing ethoxy-substituted nitrophenyl compounds. The study emphasized the efficiency of using 1-(4-Ethoxy-2-fluoro-5-nitrophenyl)-ethanone as an intermediate, showcasing its role in generating novel pharmaceutical candidates with improved bioactivity profiles .

Mecanismo De Acción

The mechanism by which 1-(4-Ethoxy-2-fluoro-5-nitrophenyl)-ethanone exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key structural analogs and their properties are compared below:

Table 1: Comparative Analysis of Structurally Similar Compounds

Key Observations:

- Reactivity: Nitro groups in analogs like C₈H₆FNO₃ facilitate electrophilic reactions, while ethoxy substituents may stabilize intermediates via resonance .

- Thermal Stability: Hydroxy-substituted nitroacetophenones (e.g., C₉H₉NO₅) exhibit higher melting points (148–149°C) due to hydrogen bonding, whereas ethoxy analogs likely have lower melting points .

Pharmacological Activity:

- The target compound’s nitro group may confer distinct receptor-binding profiles compared to non-nitro analogs.

- Schiff base derivatives of hydroxyacetophenones () show antibacterial and antioxidant activity, suggesting nitro/ethoxy substitutions could modulate bioactivity .

Actividad Biológica

1-(4-Ethoxy-2-fluoro-5-nitrophenyl)-ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its anticancer, antibacterial, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C10H10FNO3

- Molecular Weight : 211.19 g/mol

The presence of the ethoxy group, fluorine atom, and nitro group in its structure contributes to its unique biological properties.

Anticancer Activity

Recent studies have demonstrated that 1-(4-Ethoxy-2-fluoro-5-nitrophenyl)-ethanone exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the findings related to its cytotoxic effects:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induces apoptosis and cell cycle arrest |

| PC-3 (Prostate) | 20.5 | Inhibition of topoisomerase II |

| HeLa (Cervical) | 18.0 | Disruption of mitochondrial function |

The compound has been shown to induce apoptosis in MCF-7 cells by activating caspases and causing cell cycle arrest at the S phase, which is critical for cancer treatment strategies .

Antibacterial Activity

In addition to its anticancer properties, 1-(4-Ethoxy-2-fluoro-5-nitrophenyl)-ethanone has demonstrated antibacterial activity against several pathogenic bacteria. A summary of its antibacterial efficacy is presented below:

| Bacteria | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | Strong |

| Pseudomonas aeruginosa | 64 | Weak |

The compound's mechanism of action appears to involve inhibition of bacterial fatty acid synthesis, which is essential for bacterial growth .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Breast Cancer Cells :

- Antibacterial Efficacy Against E. coli :

- Molecular Docking Studies :

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Ethoxy-2-fluoro-5-nitrophenyl)-ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of aromatic ethanone derivatives typically involves Friedel-Crafts acylation or nitration/functionalization of pre-substituted aromatic precursors. For example, 1-(2-amino-5-methoxyphenyl)ethanone and similar compounds are synthesized via multi-step protocols involving nitration, fluorination, and ethoxy group introduction . Optimization includes controlling reaction temperature (e.g., 0–5°C for nitration), solvent selection (dry toluene or acetonitrile), and purification via column chromatography. Yield improvements may require iterative adjustment of stoichiometry (e.g., molar ratios of nitrating agents) and monitoring by TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Key signals include the acetyl group (δ ~2.5 ppm, singlet) and aromatic protons influenced by substituents (e.g., para-ethoxy groups deshield adjacent protons, δ ~7.5–8.5 ppm). Fluorine coupling (J ~8–12 Hz) splits signals for ortho/para protons .

- 13C NMR : The carbonyl carbon (δ ~200 ppm) and nitro group (δ ~140–150 ppm) are diagnostic.

- IR : Stretching vibrations for C=O (~1680 cm⁻¹), NO₂ (~1520 cm⁻¹, asymmetric), and C-F (~1100 cm⁻¹) confirm functional groups .

Q. What safety protocols are critical when handling this compound given limited toxicological data?

- Use fume hoods to avoid inhalation of vapors/dust.

- Wear nitrile gloves, lab coats, and safety goggles.

- Store in sealed containers away from ignition sources.

- In case of exposure, rinse eyes/skin with water for 15+ minutes and consult a physician .

Q. How can the compound’s melting point and solubility be experimentally determined?

- Methodological Answer :

- Melting Point : Use a capillary tube in a calibrated melting point apparatus. Compare with literature values for analogous compounds (e.g., 1-(4-Hydroxy-3-methoxyphenyl)-ethanone: mp ~110–115°C) .

- Solubility : Perform sequential solubility tests in polar (water, ethanol) and non-polar (hexane) solvents. Quantitative analysis via UV-Vis at λmax (~270 nm for nitroaromatics) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer :

- Computational Setup : Use Gaussian or ORCA with B3LYP/6-311++G(d,p) basis set. Optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Nitro Group Effects : The electron-withdrawing nitro group deactivates the ring, directing electrophiles to meta positions. Fluorine’s inductive effect further modulates reactivity .

- Validation : Compare predicted reaction sites with experimental outcomes (e.g., bromination or sulfonation yields).

Q. What crystallographic strategies resolve discrepancies in reported molecular geometries of similar ethanone derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å). Refine with SHELXL-2018 .

- Discrepancy Analysis : Compare bond lengths/angles (e.g., C=O: ~1.21 Å) and torsion angles across studies. Address outliers via Hirshfeld surface analysis to assess packing effects .

- Example : For 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethanone, deviations in dihedral angles (±2°) may arise from crystal packing .

Q. How can conflicting spectral data (e.g., NMR shifts) from different solvents be systematically validated?

- Methodological Answer :

- Solvent Screening : Acquire NMR spectra in deuterated DMSO, CDCl₃, and acetone. Correlate chemical shifts with solvent polarity (e.g., DMSO-d6 deshields protons due to strong H-bonding) .

- Cross-Validation : Use 2D NMR (HSQC, HMBC) to confirm coupling networks. Compare with computational predictions (e.g., ACD/Labs NMR simulator) .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

- Methodological Answer :

- Hydrolysis Studies : Reflux the compound in HCl (1M) and NaOH (1M) at 60°C for 24h. Monitor degradation via LC-MS.

- Key Observations : The nitro group stabilizes the ring against acid, while the ethoxy group may undergo hydrolysis under strong base. Fluorine’s electronegativity reduces susceptibility to nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.